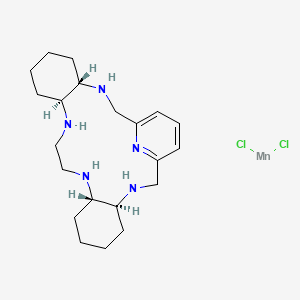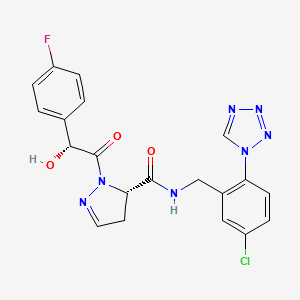
Aurone-4-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurone-4-3 is an inhibitor of AChE which suppresses Aβ aggregation, thereby protecting Caenorhabditis elegans against Aβ- and 6-OHDA-induced neurotoxicities dose-dependently.
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential
Aurone-4-3, a type of aurone flavonoid, has been highlighted for its promising antioxidant potential. Notably, a study by Nenadis and Sigalas (2011) demonstrated that aurones, specifically those with a 3′,4′-dihydroxy natural configuration, show remarkable radical scavenging potential, surpassing even that of known antioxidants like luteolin. The study emphasized the influence of the substitution pattern on aurone's antioxidant abilities, suggesting its potential in food and pharmaceutical applications as a natural antioxidant source Nenadis & Sigalas, 2011.
Synthetic Methodologies
Harkat et al. (2008) developed a versatile and expeditious synthesis method for aurones, including Aurone-4-3, utilizing a gold(I)-catalyzed cyclization process. This method supports the creation of a wide variety of aurone derivatives, enhancing the potential for varied applications in scientific research Harkat et al., 2008.
Role in Flower Coloration
Aurones are also notable for their role in providing yellow coloration to flowers, a characteristic leveraged by various ornamental plants. Nakayama et al. (2000) identified an enzyme, aureusidin synthase, that synthesizes aurones from chalcones in yellow snapdragon flowers. This discovery provided insights into the biochemical pathways of flower pigmentation and the potential genetic modification of ornamental plants for desired color traits Nakayama et al., 2000.
Biological and Pharmacological Activities
Liew et al. (2015) explored the structure-activity relationship of aurones and identified several with potent acetylcholinesterase inhibitory activities. The study highlighted aurone derivatives with specific functionalities that exhibited promising potential as therapeutic agents, especially in neurodegenerative diseases such as Alzheimer's Liew et al., 2015.
Photophysical Properties for Biological Applications
Muñoz-Becerra et al. (2019) investigated the photophysical properties of amino-aurone derivatives, suggesting their potential as fluorescent probes or pharmacophores for biological applications. The study provided valuable insights into how the structural features of aurones influence their photophysical behavior, paving the way for their use in biological systems Muñoz-Becerra et al., 2019.
Anti-parasitic Activities
Kayser et al. (2001) evaluated the efficacy of aurones against the intracellular growth of Cryptosporidium parvum, a parasitic protist. Their findings indicated that aurones exhibit significant inhibitory activity, suggesting their potential as therapeutic agents against parasitic infections Kayser et al., 2001.
Eigenschaften
Produktname |
Aurone-4-3 |
|---|---|
Molekularformel |
C25H30ClNO6 |
Molekulargewicht |
475.97 |
IUPAC-Name |
(Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride |
InChI |
InChI=1S/C25H29NO6.ClH/c1-28-22-14-17(15-23(29-2)25(22)30-3)13-21-24(27)19-8-7-18(16-20(19)32-21)31-12-11-26-9-5-4-6-10-26;/h7-8,13-16H,4-6,9-12H2,1-3H3;1H/b21-13-; |
InChI-Schlüssel |
WDKUGJSXANIEGP-GNWMQEPYSA-N |
SMILES |
O=C1/C(OC2=CC(OCCN3CCCCC3)=CC=C12)=C/C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aurone 4 3; Aurone-4-3; Aurone 4-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








